molecular formula C15H12N4O2S B15241096 (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate

(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate

Cat. No.: B15241096
M. Wt: 312.3 g/mol
InChI Key: GZBLHYXWPULECW-LICLKQGHSA-N
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Description

(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrrole derivative and a thiophene-substituted pyrimidine. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to many natural products, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors .

Mechanism of Action

The mechanism of action of (Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate is unique due to its combination of three different heterocyclic rings.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

[(E)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate

InChI

InChI=1S/C15H12N4O2S/c1-11(20)21-17-10-12-4-2-8-19(12)15-16-7-6-13(18-15)14-5-3-9-22-14/h2-10H,1H3/b17-10+

InChI Key

GZBLHYXWPULECW-LICLKQGHSA-N

Isomeric SMILES

CC(=O)O/N=C/C1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3

Canonical SMILES

CC(=O)ON=CC1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3

Origin of Product

United States

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